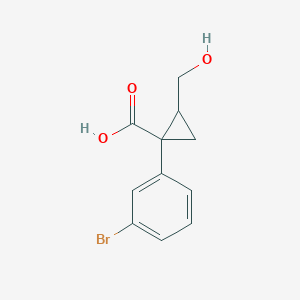

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H11BrO3 |

|---|---|

Molecular Weight |

271.11 g/mol |

IUPAC Name |

1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C11H11BrO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |

InChI Key |

PMKFUKUCCZQILZ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC(=CC=C2)Br)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Bromomethyl Cyclopropyl Intermediates

A key precursor in the synthesis is a bromomethyl-substituted cyclopropyl alcohol derivative, which can be prepared by a zinc-mediated cyclization and reduction process starting from tribromoneopentyl alcohol. This method involves:

- Refluxing tribromoneopentyl alcohol with zinc powder and a basic catalyst such as disodium ethylene diamine tetraacetate (EDTA-2K) in an organic solvent (ethanol or methanol) at around 70 ± 5 °C for 5–10 hours.

- Post-reaction cooling followed by ammonia treatment (dezincification) at 5–20 °C to remove zinc residues.

- Filtration and solvent recovery to isolate the 1-bromomethyl cyclopropyl carbinol intermediate with yields around 82–89% and purity above 80% (moisture ≤ 1%).

Conversion to Hydroxymethyl Cyclopropyl Acetonitrile

The bromomethyl cyclopropyl intermediate is then subjected to a nucleophilic substitution reaction with cyanide sources such as sodium cyanide or cuprous cyanide under alkaline conditions (pH 8–10, regulated by sodium carbonate or similar bases) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions typically involve:

- Heating at 60–80 °C for 5–10 hours.

- After reaction completion, oxidative work-up with chlorine bleach to remove excess cyanide.

- Extraction with dichloromethane and drying over anhydrous sodium sulfate.

- Solvent removal by reduced pressure distillation to yield 1-(hydroxymethyl)cyclopropyl acetonitrile with yields of approximately 86–88% and purity >97%.

Final Functionalization to Carboxylic Acid

The nitrile intermediate can be hydrolyzed under acidic or basic conditions to convert the nitrile group into the carboxylic acid, forming the target compound 1-(3-bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid. This step typically involves:

- Acidic hydrolysis using aqueous mineral acids (e.g., HCl) under reflux conditions.

- Neutralization and purification steps such as recrystallization or chromatographic techniques.

Alternative Cyclopropane Formation Approaches

Other methods reported for cyclopropane ring construction relevant to this compound class include:

- Iodine/DBU-mediated cyclization of triaryl diketones to form 1-aryl-2,3-diaroyl cyclopropanes, which can be further reduced and functionalized to introduce hydroxymethyl and carboxylic acid groups.

- These methods provide a non-Wittig synthetic route and can be adapted to introduce bromophenyl substituents at desired positions.

Comparative Data Table of Key Reaction Steps

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Bromomethyl cyclopropyl carbinol synthesis | Tribromoneopentyl alcohol, Zn powder, EDTA-2K | Ethanol/Methanol | 70 ± 5 | 5–10 | 82–89 | ~80 | Dezincification with ammonia post-reaction |

| Cyanide substitution to nitrile | Sodium cyanide or CuCN, Na2CO3 (pH 8–10) | DMSO or DMF | 60–80 | 5–10 | 86–88 | >97 | Oxidative work-up with bleach |

| Nitrile hydrolysis to acid | Acidic hydrolysis (e.g., HCl reflux) | Aqueous acid | Reflux (~100) | 4–8 | Variable | High | Purification via recrystallization |

Research Findings and Industrial Applicability

- The zinc-mediated cyclization and substitution method is advantageous due to its relatively short synthetic route, operational simplicity, and environmentally friendly post-processing steps.

- The use of low-cost, readily available raw materials such as tribromoneopentyl alcohol and sodium cyanide supports scalability for industrial production.

- The reaction conditions are mild enough to maintain high purity and yield, critical for pharmaceutical and fine chemical applications.

- The methodology allows for structural variations by changing the position of the bromophenyl substituent, enabling synthesis of regioisomers such as the 2- and 4-bromo derivatives with similar protocols.

Chemical Reactions Analysis

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine at the 3-position (meta) on the phenyl ring is common in analogs like CAS 124276-95-5, optimizing steric and electronic interactions in receptor binding .

- Halogen Effects : Bromine vs. chlorine (e.g., CAS 1314773-93-7 vs. CAS 128073-33-6) alters reactivity; bromine’s larger atomic radius may enhance π-stacking in biological targets .

Example :

- 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5) is synthesized via cyclopropanation of 3-bromophenylacetylene followed by oxidation .

- Amide Derivatives : describes N,N-diethylamide derivatives (77–81% yield) via carbodiimide-mediated coupling, highlighting the ease of derivatizing the carboxylic acid group .

Target Compound Synthesis :

A plausible route involves hydroxylation of 1-(3-bromophenyl)cyclopropane-1-carboxylic acid’s methyl ester intermediate, though specific conditions require optimization to preserve ring strain.

Physical and Chemical Properties

- Melting Points : Analogs like 1-(3-bromophenyl)cyclopropane-1-carboxylic acid (CAS 124276-95-5) are solids (mp ~100–102°C), while hydroxymethyl derivatives may exhibit lower melting points due to increased polarity .

- Solubility: The hydroxymethyl group enhances water solubility compared to non-hydroxylated analogs, critical for pharmacokinetics.

- Stability : Cyclopropane rings are strain-prone but stabilized by electron-withdrawing groups (e.g., -COOH, -Br). Hydroxymethyl groups may introduce susceptibility to oxidation, necessitating protective strategies .

Biological Activity

1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHBrO

- Molecular Weight : 271.11 g/mol

- CAS Number : 1552846-53-3

- LogP : 1.94

- Polar Surface Area : 58 Ų

Structural Characteristics

The compound features a cyclopropane ring, which contributes to its unique reactivity and biological properties. The presence of the bromophenyl group enhances its lipophilicity and potential interactions with biological targets.

This compound exhibits various biological activities, primarily through its interaction with specific protein targets. Its mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can be critical for diseases such as cancer and bacterial infections.

- Cell Proliferation Inhibition : Studies indicate that this compound can effectively inhibit the proliferation of certain cancer cell lines, demonstrating its potential as an anti-cancer agent.

Structure-Activity Relationships (SAR)

Research into the SAR of cyclopropane derivatives has revealed that modifications to the bromophenyl group and hydroxymethyl moiety can significantly influence biological activity. For instance:

- Bromine Substitution : The position and nature of halogen substitutions on the phenyl ring affect binding affinity and inhibitory potency against target proteins.

- Hydroxymethyl Group Variations : Alterations in the hydroxymethyl group can enhance solubility and bioavailability, impacting overall efficacy.

Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry assessed the anti-cancer properties of various cyclopropane derivatives, including this compound. The compound demonstrated an IC50 value of 12.8 µM against U937 human myeloid leukemia cells, indicating significant anti-proliferative effects without cytotoxicity to normal cells .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit a specific protease linked to various diseases. The results showed that it effectively inhibited the target enzyme with an IC50 value of 0.63 µM, suggesting strong potential for therapeutic applications in conditions like Chagas disease .

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-Cancer | U937 Cell Line | 12.8 | |

| Enzyme Inhibition | Specific Protease | 0.63 |

Table 2: Structural Variants and Their Activities

| Compound Variant | Modification | Biological Activity |

|---|---|---|

| 1-(3-Bromophenyl)-2-(hydroxymethyl) | Base Compound | Anti-Cancer |

| 1-(4-Bromophenyl)-2-(hydroxymethyl) | Bromine position change | Reduced potency |

| 1-(3-Bromophenyl)-2-(methyl) | Hydroxymethyl to methyl change | Increased solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.